(S)-2-Amino-3-cyclohexylpropanamide
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Overview
Description
(S)-2-Amino-3-cyclohexylpropanamide is an organic compound with the molecular formula C9H18N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-cyclohexylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine, which is commercially available.
Formation of Intermediate: Cyclohexylamine is reacted with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Amidation: The resulting amine is then reacted with an acyl chloride or anhydride to form the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-3-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or amines.
Scientific Research Applications
(S)-2-Amino-3-cyclohexylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-cyclohexylpropanamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.
Comparison with Similar Compounds
®-2-Amino-3-cyclohexylpropanamide: The enantiomer of (S)-2-Amino-3-cyclohexylpropanamide with different stereochemistry.
2-Amino-3-phenylpropanamide: A similar compound with a phenyl group instead of a cyclohexyl group.
2-Amino-3-methylbutanamide: A similar compound with a methyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of a cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclohexylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8H,1-6,10H2,(H2,11,12)/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMQFSSKEWEZKE-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471627 |
Source
|
Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145232-34-4 |
Source
|
Record name | 3-CYCLOHEXYL-L-ALANINE AMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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